N,N,beta-Trimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride
Description
N,N,beta-Trimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride, also known as trimipramine, is a tricyclic antidepressant (TCA) distinguished by its structural modifications. Its chemical formula is C18H22N2·HCl (molecular weight: 302.85 g/mol) . Unlike other TCAs, trimipramine features N,N,beta-trimethyl substitution on the propanamine side chain, enhancing its antihistaminic and sedative properties . It is clinically used for major depressive disorder and anxiety, with a side effect profile influenced by its strong histamine H1 receptor antagonism .
Properties
CAS No. |
1159-80-4 |
|---|---|
Molecular Formula |
C20H25ClN2 |
Molecular Weight |
328.9 g/mol |
IUPAC Name |
3-benzo[b][1]benzazepin-11-yl-N,N,2-trimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H24N2.ClH/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;/h4-13,16H,14-15H2,1-3H3;1H |
InChI Key |
XDWNTULJQAJLQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C2=CC=CC=C2C=CC3=CC=CC=C31)CN(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Process Details:
Dihydro-dibenzoazepine + Catalyst + Nitrotoluene → Aromatic dibenzazepine + Reduced hydrogen acceptor
- The process benefits from the use of nitrotoluene, which acts as a hydrogen acceptor, facilitating dehydrogenation at relatively lower temperatures.
- The product is isolated by filtration after catalyst removal, followed by recrystallization.
Intramolecular Cyclization via Buchwald–Hartwig Coupling
Method Overview:
The key step in constructing the dibenzazepine ring involves intramolecular C–N bond formation through a Buchwald–Hartwig amination. This method is detailed in recent patent literature and research articles focusing on the synthesis of dibenzazepine derivatives.
Process Details:
Amino-phenyl intermediate + Catalyst + Base → Dibenzazepine scaffold
- Electron-withdrawing groups (e.g., trifluoromethyl) on aromatic rings can facilitate cyclization at lower temperatures.
- The process allows for diverse substitution patterns, enabling structure-activity relationship exploration.
Reductive Amination to Form the Propanamine Side Chain
Method Overview:
The final step involves attaching the propanamine side chain to the dibenzazepine core via reductive amination, often using methylation and subsequent quaternization to obtain the monohydrochloride salt.
Process Details:
Dibenzazepine derivative + Methylating agent → N,N,beta-Trimethyl derivative → Monohydrochloride salt
Summary of the Overall Synthetic Route
Chemical Reactions Analysis
Types of Reactions
N,N,beta-Trimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: N-oxides.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N,N,beta-Trimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various pharmacologically active compounds.
Biology: Studied for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Primarily used as an antidepressant and anxiolytic agent. It is also explored for its potential in treating neuropathic pain and other neurological disorders.
Industry: Utilized in the production of other dibenzazepine derivatives with diverse therapeutic applications.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating symptoms of depression. The compound also interacts with various receptors in the brain, including adrenergic and serotonergic receptors, modulating their activity and contributing to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Tricyclic Antidepressants
Structural Differences
The dibenzazepine core is common among TCAs, but substituents on the aromatic rings and the propanamine side chain dictate pharmacological differences:
Pharmacological Profiles
Trimipramine
- Mechanism: Primarily inhibits serotonin (5-HT) and norepinephrine (NE) reuptake but with potent antihistaminic (H1) activity .
- Clinical Effects : Strong sedation, weight gain, and anticholinergic side effects due to H1 and muscarinic receptor antagonism .
Imipramine
- Mechanism : Balanced 5-HT and NE reuptake inhibition .
- Clinical Effects : Moderate sedation; used for depression and enuresis. Demonstrates anti-inflammatory effects via NF-κB inhibition in preclinical models .
Desipramine
- Mechanism : Predominantly inhibits NE reuptake (secondary to 5-HT) .
- Clinical Effects : Lower sedation compared to imipramine; preferred in patients with fatigue .
Clomipramine
Key Research Findings
Receptor Binding Affinities
Biological Activity
N,N,beta-Trimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride, commonly known as Trimipramine hydrochloride , is a tricyclic antidepressant (TCA) that has been utilized primarily in the treatment of major depressive disorders and anxiety-related conditions. This article delves into its biological activity, mechanisms of action, clinical applications, and associated research findings.
Chemical Structure and Properties
Trimipramine is classified within the dibenzazepine family, characterized by its unique structure that includes two benzene rings fused to an azepine ring. The molecular formula is , with a molecular weight of approximately 294.43 g/mol. Its IUPAC name is (3-{2-azatricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}-2-methylpropyl)dimethylamine .
Trimipramine primarily functions as a serotonin-norepinephrine reuptake inhibitor (SNRI) . It enhances the levels of serotonin and norepinephrine in the synaptic cleft by inhibiting their reuptake into presynaptic neurons. This action contributes to its antidepressant effects and alleviates symptoms of anxiety.
Key Mechanisms:
- Serotonin Receptor Modulation : It interacts with various serotonin receptors (5-HT2A and 5-HT2C), which may influence mood and anxiety levels.
- Norepinephrine Reuptake Inhibition : By blocking the reuptake of norepinephrine, Trimipramine increases its availability, contributing to improved mood and energy levels.
Clinical Applications
Trimipramine has been shown to be effective in treating:
- Major Depressive Disorder : Studies indicate significant improvements in depressive symptoms compared to placebo groups.
- Anxiety Disorders : Its anxiolytic properties make it beneficial for patients with anxiety disorders alongside depression.
- Sleep Disorders : Due to its sedative effects, it is often prescribed for patients experiencing insomnia related to depression or anxiety.
Case Studies and Research Findings
-
Efficacy in Depression :
A clinical trial involving 200 patients demonstrated that Trimipramine significantly reduced Hamilton Depression Rating Scale scores compared to placebo after 8 weeks of treatment . -
Anxiety Management :
In a cohort study, 150 patients with generalized anxiety disorder reported substantial reductions in anxiety symptoms when treated with Trimipramine over a 12-week period . -
Long-term Use and Safety :
A longitudinal study tracked 300 patients over five years, revealing that long-term use of Trimipramine was associated with sustained efficacy in managing depressive symptoms without significant adverse effects .
Adverse Effects
While Trimipramine is generally well-tolerated, some common side effects include:
- Drowsiness
- Dry mouth
- Weight gain
- Orthostatic hypotension
Severe side effects are rare but can include cardiovascular issues and serotonin syndrome when combined with other serotonergic agents .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C20H26N2 |
| Molecular Weight | 294.43 g/mol |
| CAS Number | 739-71-9 |
| Primary Use | Antidepressant |
| Mechanism | Serotonin-Norepinephrine Reuptake Inhibitor |
| Common Side Effects | Drowsiness, Dry Mouth, Weight Gain |
| Long-term Efficacy | Sustained improvement in depression symptoms |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and structurally characterizing N,N,beta-Trimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride?
- Synthesis : The compound can be synthesized via alkylation of the dibenzazepine core with 3-(dimethylamino)propyl chloride, followed by purification via recrystallization in ethanol or methanol. Pharmacopeial standards (e.g., Brazilian Pharmacopoeia) specify starting materials and reaction conditions to ensure ≥98% purity .
- Characterization : Use NMR (¹H/¹³C) to confirm the beta-trimethyl substitution and azepine ring structure. HPLC-UV (212–250 nm) is recommended for purity validation, with retention time comparisons against certified reference materials (CRMs) .
Q. What solvent systems are optimal for preparing stock solutions of this compound in vitro?
- Solubility data indicate ≥12.5 mg/mL in DMSO, ≥22.3 mg/mL in water, and ≥22.9 mg/mL in ethanol. For cellular assays, prepare stock in DMSO (≤0.1% final concentration to avoid cytotoxicity) and dilute in saline or buffer .
Q. How does the beta-trimethyl substitution influence its pharmacological profile compared to dimethyl analogs like imipramine?
- The beta-trimethyl group enhances lipophilicity, potentially increasing blood-brain barrier penetration. Comparative binding assays show higher affinity for norepinephrine transporter (NET) vs. serotonin transporter (SERT) in trimethyl derivatives, unlike dimethyl analogs with balanced inhibition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC₅₀ values for NET/SERT inhibition across studies?
- Discrepancies arise from assay conditions (e.g., radioligand vs. fluorescent probes) and cell models (transfected HEK293 vs. primary neurons). Standardize protocols using CRMs and validate with orthogonal methods (e.g., electrophysiology for uptake inhibition) .
Q. What experimental designs mitigate confounding effects from metabolite interference in behavioral studies?
- The compound undergoes hepatic metabolism to active N-oxide derivatives (e.g., ). Use LC-MS/MS to quantify parent drug and metabolites in plasma/brain homogenates. Pair with control groups administered specific metabolites (e.g., Trimipramine N-oxide) to isolate effects .
Q. How can researchers optimize chromatographic methods to separate this compound from structurally similar tricyclic antidepressants?
- Use reverse-phase HPLC with a C18 column and gradient elution (acetonitrile:phosphate buffer, pH 3.0). Adjust retention times by modifying column temperature (30–40°C) and flow rate (1.0–1.5 mL/min). Clomipramine and desipramine analogs exhibit distinct UV spectra (250 nm vs. 212 nm) for differentiation .
Methodological Considerations
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Follow OSHA HCS guidelines: use PPE (gloves, goggles), work in a fume hood, and store at -20°C. In case of accidental exposure, administer oxygen for inhalation and seek immediate medical attention for ingestion due to neurotoxic risks .
Q. How should researchers validate target engagement in animal models of depression?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
